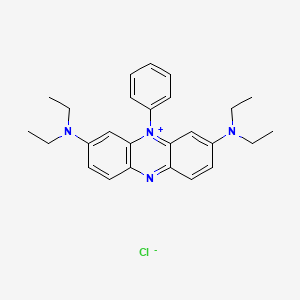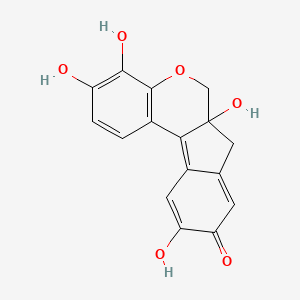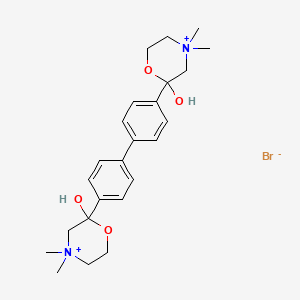
Ácido heptélidico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido heptelidico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar la inhibición de enzimas y las vías metabólicas.
Biología: El ácido heptelidico se emplea en la investigación sobre el metabolismo celular y la glucólisis.
Mecanismo De Acción
El ácido heptelidico ejerce sus efectos modificando covalentemente el tiol de cisteína del sitio activo de la GAPDH, lo que lleva a la inhibición irreversible de la enzima . Esta inhibición interrumpe la glucólisis, una vía metabólica crítica, afectando así la producción de energía celular. El compuesto también inhibe la ADN polimerasa, contribuyendo aún más a sus efectos biológicos .
Análisis Bioquímico
Biochemical Properties
Heptelidic acid is a potent, selective, irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It inhibits GAPDH through the covalent modification of the active site cysteine thiol . This interaction with GAPDH, a key enzyme in the glycolytic pathway, underscores the significant role of Heptelidic acid in biochemical reactions.
Cellular Effects
Heptelidic acid has been shown to have significant effects on various types of cells. It inhibits the growth of cells in a concentration-dependent manner . In particular, it has been shown to exert antitumor effects against pancreatic cancer and extraintestinal melanoma both in vitro and in vivo . It achieves this by inhibiting the enzymatic activity of GAPDH, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Heptelidic acid involves its interaction with GAPDH. It is a nanomolar inhibitor of GAPDH through the covalent modification of the active site cysteine thiol . This interaction inhibits the enzyme’s activity, thereby affecting the glycolytic pathway. The biosynthetic pathway of Heptelidic acid has been elucidated, uncovering the enzymatic basis of the formation of the epoxide warhead .
Temporal Effects in Laboratory Settings
The effects of Heptelidic acid change over time in laboratory settings. It exhibits time-dependent and irreversible inhibition towards GAPDH . This indicates that Heptelidic acid can bind and form a stable adduct with the cysteine residues of the enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Heptelidic acid vary with different dosages. For instance, in a study involving female Foxn1nu mice bearing BT-474 tumors, it was found that 1 mg/kg was determined to be the maximum tolerated dose based on behavioral monitoring and adverse events at higher doses .
Metabolic Pathways
Heptelidic acid is involved in the glycolytic pathway due to its interaction with GAPDH . By inhibiting GAPDH, it affects the flux of this metabolic pathway. This could also have effects on metabolic flux or metabolite levels.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido heptelidico se produce principalmente a través de la biosíntesis por hongos. La vía biosintética implica la formación de un cabezal de guerra epóxido, que es crucial para su actividad inhibitoria . Los genes responsables de su biosíntesis se han identificado en Aspergillus oryzae . El proceso de fermentación generalmente implica el cultivo de los hongos en un medio adecuado, seguido de la extracción y purificación del compuesto .
Métodos de Producción Industrial: La producción industrial de ácido heptelidico implica la fermentación a gran escala utilizando hongos como Aspergillus oryzae. El caldo de fermentación se filtra y el compuesto se extrae utilizando solventes como el acetato de etilo. La fase orgánica se seca luego sobre sulfato de sodio y se purifica utilizando técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido heptelidico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El ácido heptelidico se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo lactónico.
Sustitución: Las reacciones de sustitución pueden ocurrir en el epóxido o el anillo lactónico.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el anillo epóxido.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido heptelidico con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Comparación Con Compuestos Similares
El ácido heptelidico es único debido a su acción inhibitoria específica sobre la GAPDH. Los compuestos similares incluyen:
Ácido Hidroheptelidico: Un derivado con un anillo lactónico modificado.
Ácido Trichoderónico A: Otra lactona sesquiterpénica con actividades biológicas similares.
Estos compuestos comparten similitudes estructurales pero difieren en sus objetivos y actividades biológicas específicas, destacando la singularidad del ácido heptelidico en su modo de acción y aplicaciones.
Propiedades
IUPAC Name |
(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESMSCGUTIEROV-RTWAVKEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105608 | |
| Record name | Koningic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57710-57-3 | |
| Record name | (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57710-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Koningic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KONINGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of heptelidic acid?
A1: Heptelidic acid acts as a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) []. It irreversibly binds to the active site cysteine residue (Cys-149) of GAPDH [, ], leading to inhibition of the enzyme's activity [].
Q2: What are the downstream consequences of GAPDH inhibition by heptelidic acid?
A2: Inhibition of GAPDH by HA disrupts glycolysis, a fundamental metabolic pathway for energy production in cells [, ]. This disruption leads to a decrease in ATP levels [, ] and can trigger various cellular responses, including apoptosis [, , ], altered immune cell function [], and potential therapeutic effects against cancer cells [, ].
Q3: Does heptelidic acid affect other cellular processes besides glycolysis?
A3: While primarily known for its impact on glycolysis through GAPDH inhibition, research suggests HA might influence other cellular processes. For instance, it has been implicated in modulating phospholipase D2 (PLD2) activity in PC12 cells []. Additionally, its effects on amino acid and fatty acid metabolism are being investigated [].
Q4: What is the molecular formula and weight of heptelidic acid?
A4: The molecular formula of heptelidic acid is C15H20O5, and its molecular weight is 280.31 g/mol [].
Q5: What spectroscopic data are available for the characterization of heptelidic acid?
A5: The structural elucidation of heptelidic acid has been achieved using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide information about the hydrogen and carbon atoms in the molecule [, ]. Additionally, infrared (IR) spectroscopy is employed to identify functional groups present in the compound, such as the characteristic absorption bands for carboxyl and isopropyl groups [].
Q6: How do structural modifications of heptelidic acid affect its activity?
A6: Studies exploring the structure-activity relationship (SAR) of HA and its analogs have revealed key structural features essential for its activity. The presence of the epoxide warhead and the fused lactone ring system are crucial for potent GAPDH inhibition []. Modifications to these moieties can significantly impact its potency and selectivity [].
Q7: What is known about the stability of heptelidic acid?
A7: The stability of HA under various conditions is an active area of research. Factors such as temperature, pH, and exposure to light can affect its degradation rate. Formulation strategies to improve its stability, solubility, and bioavailability are being investigated [, ].
Q8: What is known about the pharmacokinetics (PK) of heptelidic acid?
A8: The pharmacokinetic properties of HA, including its absorption, distribution, metabolism, and excretion (ADME), are under investigation. Understanding these properties is crucial for optimizing its therapeutic potential and determining effective dosage regimens [].
Q9: What are the in vitro and in vivo effects of heptelidic acid?
A9: Heptelidic acid has demonstrated significant in vitro and in vivo effects, primarily attributed to its GAPDH inhibitory activity. In vitro: It inhibits the proliferation of various cancer cell lines, including leukemia [, ], thyroid cancer [], and melanoma []. It also affects the function of immune cells, specifically CD4+ T cells, influencing their differentiation and cytokine production [, ].In vivo: Studies using animal models have shown promising results. For example, HA has demonstrated efficacy against a B-cell acute lymphoblastic leukemia patient-derived xenograft (PDX) model, showing increased survival time in treated mice []. Additionally, it has been shown to attenuate disease severity in a mouse model of multiple sclerosis (MS) [].
Q10: Are there any biomarkers being investigated for heptelidic acid treatment?
A10: The identification of reliable biomarkers for HA treatment is an ongoing area of research. These biomarkers could potentially help predict treatment efficacy, monitor therapeutic responses, and identify potential adverse effects [].
Q11: Are there any known mechanisms of resistance to heptelidic acid?
A11: Resistance to HA is a possibility, as seen with many therapeutic agents. Studies have identified mutations in the GAPDH gene, both within and distant from the active site, that can confer resistance to HA [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















